REACTION_SMILES
|
[C:19](=[O:20])([O-:21])[O-:22].[CH3:25][C:26]#[N:27].[Cl:1][C:2](=[O:3])[O:4][CH3:5].[K+:23].[K+:24].[N+:6](=[O:7])([O-:8])[c:9]1[cH:10][c:11]([CH2:15][CH:16]([CH3:17])[NH2:18])[cH:12][cH:13][cH:14]1.[OH2:28]>>[C:2](=[O:3])([O:4][CH3:5])[NH:18][CH:16]([CH2:15][c:11]1[cH:10][c:9]([N+:6](=[O:7])[O-:8])[cH:14][cH:13][cH:12]1)[CH3:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)Cc1cccc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC(C)Cc1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |